1-(4-Methoxybenzoyl)piperazine trifluoroacetate
Overview
Description
1-(4-Methoxybenzoyl)piperazine trifluoroacetate is a chemical compound with the molecular formula C12H16N2O2.C2HF3O2. It is known for its unique structure, which includes a piperazine ring substituted with a 4-methoxybenzoyl group and a trifluoroacetate counterion. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate typically involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Base: Triethylamine or similar base to neutralize the hydrochloric acid formed during the reaction.
Temperature: Room temperature to slightly elevated temperatures to ensure complete reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methoxybenzoyl)piperazine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide are commonly used.
Major Products: Depending on the reaction, products can include 4-methoxybenzoic acid, 4-methoxybenzyl alcohol, and various substituted piperazines.
Scientific Research Applications
1-(4-Methoxybenzoyl)piperazine trifluoroacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, while the methoxybenzoyl group can enhance binding affinity and specificity. The trifluoroacetate counterion may also play a role in stabilizing the compound and facilitating its solubility in various solvents .
Comparison with Similar Compounds
1-(4-Methoxybenzoyl)piperazine trifluoroacetate can be compared with other similar compounds, such as:
1-(2-Methoxybenzoyl)piperazine trifluoroacetate: Similar structure but with the methoxy group in the ortho position, which can affect its reactivity and binding properties.
1-(3-Methoxybenzoyl)piperazine trifluoroacetate: The methoxy group in the meta position, leading to different steric and electronic effects.
1-(4-Methoxybenzyl)piperazine trifluoroacetate: Substitution on the benzyl group instead of the benzoyl group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(4-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFUAGZYFLFUEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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